N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2,2-dimethylpropanamide
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Overview
Description
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE is a complex organic compound characterized by its unique structure, which includes cyano, bis(4-methylphenyl)sulfanyl, and dimethylpropanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation and may include specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE has several scientific research applications:
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE exerts its effects involves interactions with molecular targets and pathways. The cyano and sulfanyl groups play crucial roles in its reactivity and interactions with biological molecules. Detailed studies on its mechanism of action are ongoing to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and are used in similar applications.
Cyanoacetyl derivatives: These compounds have similar reactivity and are used in the synthesis of heterocyclic compounds.
Uniqueness
N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H24N2OS2 |
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Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-[1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C22H24N2OS2/c1-15-6-10-17(11-7-15)26-20(27-18-12-8-16(2)9-13-18)19(14-23)24-21(25)22(3,4)5/h6-13H,1-5H3,(H,24,25) |
InChI Key |
SXQYFSHWOKACLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=C(C#N)NC(=O)C(C)(C)C)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
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